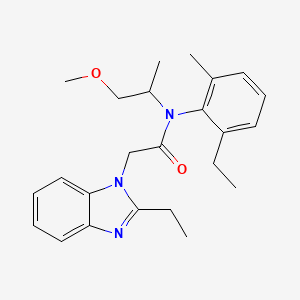

![molecular formula C21H28N6O2 B11131366 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11131366.png)

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

melatonin , is a fascinating indole derivative. Its chemical formula is C21H21N3O2 . Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various physiological processes.

Preparation Methods

Synthetic Routes::

Chemical Synthesis: Melatonin can be synthesized via a multistep process. One common route involves the condensation of with (N-acetylserotonin) to form melatonin.

Biological Synthesis: In vivo, melatonin is produced by the pineal gland from serotonin through a series of enzymatic reactions.

Industrial Production:: Industrial-scale production methods typically involve chemical synthesis, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Melatonin undergoes various reactions:

Oxidation: Melatonin can be oxidized to form .

Reduction: Reduction of melatonin yields .

Substitution: Melatonin can undergo N-alkylation reactions. Common reagents include , , and .

Major products:

N1-acetyl-N2-formyl-5-methoxykynuramine: An important metabolite.

5-methoxytryptamine: A precursor for other indole compounds.

Scientific Research Applications

Melatonin’s versatility extends across disciplines:

Neuroscience: It influences sleep patterns, mood, and cognitive function.

Medicine: Melatonin supplements are used for sleep disorders, jet lag, and insomnia.

Antioxidant Properties: Melatonin scavenges free radicals.

Cancer Research: It may have anticancer effects.

Immune System Modulation: Melatonin affects immune responses.

Mechanism of Action

Melatonin acts primarily through MT1 and MT2 receptors. It regulates circadian rhythms by inhibiting the release of gonadotropin-releasing hormone (GnRH) and modulating other pathways.

Comparison with Similar Compounds

Melatonin stands out due to its unique combination of indole and acetamide moieties. Similar compounds include 5-methoxytryptamine , serotonin , and N-acetylserotonin .

Properties

Molecular Formula |

C21H28N6O2 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |

InChI |

InChI=1S/C21H28N6O2/c1-29-17-5-6-19-18(11-17)16(13-23-19)7-10-22-20(28)12-21(8-3-2-4-9-21)14-27-15-24-25-26-27/h5-6,11,13,15,23H,2-4,7-10,12,14H2,1H3,(H,22,28) |

InChI Key |

VEJKNVHUQDRQAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3(CCCCC3)CN4C=NN=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B11131288.png)

![(5Z)-5-(3-bromobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11131299.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11131330.png)

![4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11131334.png)

![1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)-1-benzofuran-5-yl]oxy}propan-2-one](/img/structure/B11131336.png)

![(3S)-14,16-bis[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione](/img/structure/B11131337.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131340.png)

![3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11131345.png)

![7-Chloro-1-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131350.png)

![N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11131352.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11131372.png)

![Methyl 4-({4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxobutanoyl}amino)benzoate](/img/structure/B11131375.png)